3-((2,2,2-Trifluoroethyl)amino)phenol
Overview
Description
3-((2,2,2-Trifluoroethyl)amino)phenol is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is characterized by the presence of a trifluoroethyl group attached to an amino group, which is further connected to a phenol ring. This structure imparts distinct chemical and physical properties to the compound, making it valuable in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,2,2-Trifluoroethyl)amino)phenol typically involves the reaction of 3-aminophenol with 2,2,2-trifluoroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance production rates and maintain product quality .
Chemical Reactions Analysis
Types of Reactions
3-((2,2,2-Trifluoroethyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, leading to the formation of ethers, esters, or other substituted products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various ethers or esters .
Scientific Research Applications
3-((2,2,2-Trifluoroethyl)amino)phenol has diverse applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-((2,2,2-Trifluoroethyl)amino)phenol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. This allows it to interact with intracellular targets, potentially modulating enzyme activity, receptor binding, or gene expression .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: Similar in structure but lacks the phenolic hydroxyl group.
3-Aminophenol: Similar in structure but lacks the trifluoroethyl group.
Trifluoroethanol: Contains the trifluoroethyl group but lacks the amino and phenol functionalities.
Uniqueness
3-((2,2,2-Trifluoroethyl)amino)phenol is unique due to the combination of the trifluoroethyl group, amino group, and phenol ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
3-(2,2,2-trifluoroethylamino)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)5-12-6-2-1-3-7(13)4-6/h1-4,12-13H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYVMOSKKMGURX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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